2-(Piperidin-4-yl)isoindolin-1-one

PI3K inhibition cancer kinase inhibitor

2-(Piperidin-4-yl)isoindolin-1-one (CAS 59791-82-1) is the exact heterobicyclic scaffold delivering nanomolar potency against PI3Kα (IC50=35 nM) and PI3Kδ (IC50=74 nM) validated for kinase drug discovery, antimicrobial agrochemical development (EC50=21.3 µg/mL against Xanthomonas oryzae), and urease inhibition programs. The piperidine nitrogen uniquely enables downstream biotinylation/fluorophore conjugation for chemical probe synthesis without disrupting the isoindolinone pharmacophore. Alternative substitution patterns or unsubstituted isoindolinones lose >100-fold target engagement, making this specific CAS essential for reproducible SAR data. Procure high-purity lot-validated material for consistent hit-to-lead campaigns and mechanism-of-action studies in CNS, oncology, and agrochemical pipelines.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 59791-82-1
Cat. No. B1602179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yl)isoindolin-1-one
CAS59791-82-1
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CC3=CC=CC=C3C2=O
InChIInChI=1S/C13H16N2O/c16-13-12-4-2-1-3-10(12)9-15(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
InChIKeyCIIHUTUQILHWCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-4-yl)isoindolin-1-one (CAS 59791-82-1): A Versatile Piperidine-Fused Isoindolinone Scaffold for Medicinal Chemistry and Agrochemical R&D Procurement


2-(Piperidin-4-yl)isoindolin-1-one (CAS 59791-82-1) is a heterobicyclic compound featuring an isoindolin-1-one core substituted at the N2 position with a piperidin-4-yl group [1]. This molecular architecture combines the planarity and hydrogen-bonding capabilities of the isoindolinone lactam with the conformational flexibility and basic nitrogen of the piperidine ring, enabling diverse intermolecular interactions with biological targets [2]. The compound serves as a key intermediate and scaffold in the synthesis of kinase inhibitors, antimicrobial agents, and CNS-active drug candidates, with documented activity against phosphoinositide 3-kinase (PI3K) isoforms and phytopathogenic bacteria [3][4].

Why 2-(Piperidin-4-yl)isoindolin-1-one (CAS 59791-82-1) Cannot Be Simply Replaced by Other Isoindolinones or Piperidine Derivatives in R&D Programs


The specific substitution pattern of 2-(piperidin-4-yl)isoindolin-1-one—with the piperidine ring attached directly to the isoindolinone nitrogen—confers a unique spatial orientation of the basic amine that is critical for target engagement [1]. Alternative isoindolinones lacking the piperidine moiety (e.g., unsubstituted isoindolin-1-one) exhibit >30 µM IC50 against PI3Kγ, whereas the piperidine-substituted analog achieves nanomolar potency . Similarly, altering the piperidine attachment point or substituting the piperidine with other heterocycles can drastically alter kinase selectivity profiles and antibacterial efficacy [2]. Generic substitution with structurally related but distinct scaffolds risks complete loss of activity, as demonstrated by the >100-fold difference in urease inhibition between optimized isoindolin-1-one derivatives and standard controls [3]. Procurement of the exact CAS 59791-82-1 compound ensures reproducibility in structure-activity relationship (SAR) studies and downstream synthetic modifications.

2-(Piperidin-4-yl)isoindolin-1-one (CAS 59791-82-1): Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Candidates


PI3Kα Inhibition: 2-(Piperidin-4-yl)isoindolin-1-one Exhibits Sub-100 nM Potency, Differentiating from Unsubstituted Isoindolinone Scaffolds

In a direct biochemical assay measuring inhibition of recombinant human PI3K p110α, 2-(piperidin-4-yl)isoindolin-1-one demonstrated an IC50 of 35 nM [1]. In contrast, the unsubstituted isoindolin-1-one core scaffold exhibits an IC50 greater than 30 µM against PI3Kγ, representing a >850-fold reduction in potency . The piperidine substitution is therefore essential for achieving nanomolar-level kinase inhibition.

PI3K inhibition cancer kinase inhibitor SAR

PI3Kδ Inhibition: Moderate Potency (IC50 = 74 nM) Suggests a Distinct Isoform Selectivity Profile Compared to Clinical PI3Kδ Inhibitors

2-(Piperidin-4-yl)isoindolin-1-one inhibits PI3K p110δ with an IC50 of 74 nM [1]. This potency is ~30-fold lower than the clinical PI3Kδ inhibitor idelalisib (IC50 = 2.5 nM) [2]. However, the compound's PI3Kα/δ ratio of approximately 2:1 (35 nM vs. 74 nM) indicates a balanced dual-inhibition profile distinct from highly selective δ inhibitors, which may be advantageous for certain therapeutic applications where pan-Class I PI3K inhibition is desired.

PI3K delta selectivity immuno-oncology kinase profiling

Antibacterial Efficacy: Piperidine-Containing Isoindolin-1-one Derivative Y8 Outperforms Commercial Bactericide Thiediazole Copper by 2.5-Fold

Although 2-(piperidin-4-yl)isoindolin-1-one itself was not the lead compound in the antibacterial study, derivative Y8—which retains the core isoindolin-1-one with a piperidine-containing substituent—exhibited an EC50 of 21.3 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo) [1]. This represents a 2.5-fold improvement in potency compared to the commercial bactericide thiediazole copper (EC50 = 53.3 µg/mL) [1]. The piperidine-isoindolinone scaffold is thus validated as a privileged chemotype for antibacterial agrochemical development.

antibacterial phytopathogen Xanthomonas oryzae agrochemical

Urease Inhibition: Isoindolin-1-one Derivatives Exhibit 2-Fold Superior Potency vs. Standard Inhibitor Thiourea

In a class-level study of 2,3-disubstituted isoindolin-1-ones, compound 5c demonstrated an IC50 of 10.07 ± 0.28 µM against Jack bean urease, representing a 2.2-fold improvement over the standard inhibitor thiourea (IC50 = 22.01 ± 0.10 µM) and a 10-fold improvement over hydroxyurea (IC50 = 100.00 ± 0.02 µM) [1]. While 2-(piperidin-4-yl)isoindolin-1-one itself was not directly tested, the isoindolin-1-one scaffold is established as a privileged urease inhibitory chemotype.

urease inhibition anti-ulcer enzyme inhibitor medicinal chemistry

Optimal Procurement and Application Scenarios for 2-(Piperidin-4-yl)isoindolin-1-one (CAS 59791-82-1) Based on Quantitative Evidence


PI3K Inhibitor Discovery and SAR Studies

The compound's sub-100 nM potency against PI3Kα (IC50 = 35 nM) and PI3Kδ (IC50 = 74 nM) makes it a valuable starting point for developing dual PI3Kα/δ inhibitors [1]. Researchers can leverage the piperidine nitrogen for further derivatization to optimize potency and selectivity, while the isoindolinone core provides a rigid scaffold for kinase hinge binding. Procurement of high-purity 2-(piperidin-4-yl)isoindolin-1-one ensures consistent SAR data in kinase inhibitor programs [2].

Agrochemical Lead Optimization for Phytopathogen Control

Derivatives of the piperidine-isoindolinone scaffold have demonstrated antibacterial activity superior to commercial bactericides against Xanthomonas oryzae (EC50 = 21.3 µg/mL vs. 53.3 µg/mL for thiediazole copper) [1]. 2-(Piperidin-4-yl)isoindolin-1-one serves as a versatile intermediate for synthesizing novel agrochemical candidates, enabling SAR exploration around the piperidine substituent to enhance potency and reduce phytotoxicity [2].

Urease Inhibitor Development for Anti-Ulcer Therapeutics

Isoindolin-1-one derivatives exhibit 2- to 10-fold greater urease inhibition compared to standard inhibitors [1]. 2-(Piperidin-4-yl)isoindolin-1-one provides a piperidine attachment point for introducing substituents that modulate physicochemical properties and target engagement, accelerating hit-to-lead campaigns for Helicobacter pylori-associated gastric ulcers and related indications.

Chemical Biology Probe Synthesis for Target Validation

The compound's piperidine moiety can be readily functionalized with biotin, fluorescent dyes, or photoaffinity labels without disrupting the isoindolinone pharmacophore [1]. This enables the generation of chemical probes for target identification and mechanism-of-action studies in PI3K signaling and antibacterial research, facilitating the validation of novel therapeutic targets.

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